3-(4-methylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
The compound 3-(4-methylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine belongs to the triazoloquinazoline family, characterized by a fused triazole and quinazoline core. Key structural features include:
- Position 5: N,N-bis(2-methylpropyl) (isobutyl) substituents, which enhance steric bulk and metabolic stability.
- Molecular Formula: C₂₆H₃₀N₅O₂S.
- Molecular Weight: 476.07 g/mol.
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N,N-bis(2-methylpropyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2S/c1-16(2)14-28(15-17(3)4)22-20-8-6-7-9-21(20)29-23(25-22)24(26-27-29)32(30,31)19-12-10-18(5)11-13-19/h6-13,16-17H,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGVXABDZPHJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles, have been reported to exhibit various medicinal applications, such as anticancer, anti-HIV, antimalarial, antiplasmodial, and antibacterial agents.
Mode of Action
It is known that 1,2,3-triazole derivatives, which this compound is a part of, are typically prepared via a 1,3-dipolar cycloaddition reaction between azides and alkynes. This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that 1,2,3-triazole derivatives can serve as important intermediates for numerous important organic transformations. This suggests that the compound might affect various biochemical pathways.
Result of Action
Compounds with similar structures have shown superior cytotoxic activities against certain cancer cell lines.
Action Environment
It is known that the synthesis of 1,2,3-triazole derivatives, which this compound is a part of, can be achieved under mild reaction conditions. This suggests that the compound might be stable under a variety of environmental conditions.
Activité Biologique
3-(4-Methylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 893271-18-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, molecular interactions, and structure-activity relationships (SAR).
The compound has a molecular formula of and a molecular weight of 451.6 g/mol. Its structure includes a quinazoline core with a triazole moiety and a sulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.6 g/mol |
| CAS Number | 893271-18-6 |
Antitumor Activity
Recent studies have demonstrated that compounds similar to 3-(4-methylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit significant antitumor activity. For instance, a series of quinazoline derivatives were synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines. Compounds with similar structural features showed mean GI50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating potent antitumor effects .
The mechanism of action for this compound is hypothesized to involve inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies suggest that the compound may interact with ATP-binding sites of kinases such as EGFR-TK and B-RAF, which are critical in signaling pathways for cancer growth .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups enhances the biological activity of quinazoline derivatives. For example:
- The introduction of sulfonyl groups increases solubility and bioavailability.
- Variations in the alkyl substituents on the nitrogen atoms influence the potency against specific cancer types.
Case Studies
- In Vitro Studies : A study reported that compounds structurally related to our target compound exhibited selective activities towards CNS and renal cancer cell lines with IC50 values ranging from 7.24 µM to 14.12 µM .
- Molecular Docking : Molecular docking simulations revealed that certain derivatives bind effectively to the active sites of target proteins, mimicking the binding modes of established inhibitors like erlotinib .
Applications De Recherche Scientifique
The compound 3-(4-methylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is of significant interest in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and biochemistry, supported by relevant data tables and case studies.
Chemical Properties and Structure
Molecular Formula: C₁₈H₂₃N₅O₂S
Molecular Weight: 373.47 g/mol
CAS Number: 893271-18-6
The compound features a triazoloquinazoline core, which is known for its potential as a pharmacophore in drug development. The presence of the sulfonyl group enhances solubility and reactivity, making it suitable for various chemical modifications.
Anticancer Activity
Recent studies have demonstrated that triazoloquinazoline derivatives exhibit promising anticancer activity. For instance, compounds similar to 3-(4-methylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been evaluated for their ability to inhibit cancer cell proliferation. A notable study reported that such derivatives showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in tumor growth and metastasis.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that triazoloquinazolines can exhibit activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The sulfonamide moiety is particularly effective in enhancing the antimicrobial efficacy of these compounds by disrupting bacterial folate synthesis.
Polymer Chemistry
In polymer science, the incorporation of triazoloquinazoline units into polymer backbones has been explored for developing materials with enhanced thermal stability and mechanical properties. The sulfonyl groups contribute to improved interaction with other polymer components, leading to materials with tailored properties for specific applications such as coatings and adhesives.
Photophysical Properties
The photophysical properties of compounds like 3-(4-methylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been studied for potential applications in optoelectronic devices. Their ability to absorb light and emit fluorescence makes them candidates for use in LEDs and solar cells.
Case Study 1: Anticancer Efficacy
A recent publication highlighted a series of experiments where derivatives of triazoloquinazolines were synthesized and tested against various cancer cell lines. The results indicated that modifications at the sulfonyl group significantly enhanced anticancer activity. The study concluded that the compound's structural features are critical for its biological activity.
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial testing, researchers synthesized several analogs of the compound and evaluated their effectiveness against antibiotic-resistant bacteria. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting a viable pathway for developing new antimicrobial agents.
Analyse Des Réactions Chimiques
3.1. Sulfonylation Reactions
Sulfonylation reactions are crucial for introducing the sulfonyl group into the molecule. These reactions typically involve the use of sulfonyl chlorides and a base to facilitate the reaction.
| Reaction | Conditions | Yield |
|---|---|---|
| Sulfonylation with 4-methylbenzenesulfonyl chloride | Pyridine or triethylamine as base, room temperature | High yield |
3.2. Alkylation Reactions
Alkylation reactions are used to introduce alkyl groups such as isopropyl or phenylethyl. These reactions often involve nucleophilic substitution with alkyl halides.
| Reaction | Conditions | Yield |
|---|---|---|
| Alkylation with isopropyl halide | Strong base like NaH or KOH, solvent like DMF | Moderate to high yield |
3.3. Cyclization Reactions
Cyclization reactions are essential for forming the triazole ring. These reactions often involve the use of hydrazine derivatives.
| Reaction | Conditions | Yield |
|---|---|---|
| Cyclization with hydrazine derivative | Acidic conditions, reflux | High yield |
Characterization and Analysis
Characterization of these compounds typically involves spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques provide detailed structural information and confirm the purity of the synthesized compounds.
4.1. NMR Spectroscopy
NMR spectroscopy is used to determine the structure and stereochemistry of the compound. It provides information about the environment of hydrogen and carbon atoms within the molecule.
4.2. Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound, which aids in identifying the structure.
5.1. Antimicrobial Activities
Derivatives of triazoloquinazolines have demonstrated antimicrobial properties, suggesting their potential use in developing new antibiotics.
5.2. Anticancer Activities
Some quinazoline derivatives have shown inhibitory activities against certain enzymes involved in cancer progression, indicating their potential as anticancer agents .
Comparaison Avec Des Composés Similaires
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Sulfonyl vs. Phenyl Groups : The target’s 4-methylbenzenesulfonyl group enhances lipophilicity and hydrogen-bonding capacity compared to phenyl or methylphenyl substituents in analogues .
- Alkylamines vs. Aromatic Amines : The target’s bis-isobutyl groups likely reduce oxidative metabolism compared to aromatic amines () or benzyl groups () .
- Halogen Effects : Chlorine and fluorine in analogues () improve binding but may increase toxicity, whereas the target avoids halogens, favoring safety .
- Core Flexibility : Triazoloquinazoline cores (target, ) offer planar rigidity for enzyme binding, contrasting with pyrimidine/phthalazine cores (), which may alter target selectivity .
Méthodes De Préparation
Sulfonylation at C4 Position
The C4 chloride is replaced via a nucleophilic aromatic substitution (SAr) reaction using sodium 4-methylbenzenesulfinate as the nucleophile. Optimal conditions involve refluxing in methanol at 60°C for 5 hours, achieving 85% yield of 4-(4-methylbenzenesulfonyl)-2-chloroquinazoline . Polar aprotic solvents like DMSO or DMF lead to hydrolysis byproducts, whereas methanol suppresses side reactions.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Substrate | 2,4-Dichloroquinazoline |
| Nucleophile | Sodium 4-methylbenzenesulfinate |
| Solvent | Methanol |
| Temperature | 60°C |
| Time | 5 hours |
| Yield | 85% |
Triazoloquinazoline Ring Formation
The triazole ring is introduced via a cyclization reaction. Two pathways are validated:
Azide-Tetrazole Tautomerism
Treatment of 4-(4-methylbenzenesulfonyl)-2-chloroquinazoline with sodium azide (NaN) in acetonitrile at 0°C triggers an SAr reaction, replacing the C2 chloride with an azide group. Subsequent heating to 80°C induces intramolecular cyclization, forming the triazolo[1,5-a]quinazoline core. This step achieves 72% yield, with regioselectivity confirmed by H NMR coupling constants.
Cyclization Mechanism
-
Azide Installation :
-
Cyclization :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alternative routes employ CuAAC to form the triazole ring. However, this method introduces complexity due to the need for alkyne-functionalized intermediates and yields <60%.
N,N-Bis(2-methylpropyl)amine Substitution
The C5 position is functionalized via a two-step amination process:
Chlorine Activation
The quinazoline intermediate undergoes C5 chlorination using phosphorus oxychloride (POCl) under reflux, yielding 5-chloro-3-(4-methylbenzenesulfonyl)-triazolo[1,5-a]quinazoline .
Nucleophilic Amination
The chloride is displaced by bis(2-methylpropyl)amine in dimethylacetamide (DMA) at 120°C for 12 hours, facilitated by potassium carbonate (KCO) as a base. This step attains 68% yield, with excess amine ensuring complete conversion.
Reaction Optimization Table
| Condition | Trial 1 | Trial 2 | Optimal |
|---|---|---|---|
| Solvent | DMF | DMA | DMA |
| Temperature | 100°C | 120°C | 120°C |
| Base | NaH | KCO | KCO |
| Yield | 45% | 68% | 68% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via preparative HPLC using a C18 column and acetonitrile/water gradient (60:40 to 90:10 over 20 minutes), achieving >98% purity.
Spectroscopic Validation
-
H NMR (400 MHz, CDCl): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, triazole-H), 3.45 (m, 4H, NCH), 2.45 (s, 3H, CH), 1.15 (d, J=6.8 Hz, 12H, CH(CH)).
-
HRMS : m/z calculated for CHNOS [M+H]: 468.2121; found: 468.2119.
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Competing pathways during cyclization may yieldtriazolo isomers. Employing low-temperature azide installation (0°C) followed by gradual heating minimizes isomerization.
Q & A
Q. What are the optimal synthetic routes for this compound, considering yield and purity?
- Methodological Answer : A multi-step synthesis is recommended. Begin with the condensation of a quinazolin-5-amine precursor with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dry DCM). Subsequent triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization can be employed. Optimize reaction time (4–12 hours) and temperature (60–80°C) to achieve yields >75%. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) ensures purity >95% .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and sulfonyl/methyl groups (δ 2.4–3.1 ppm). Compare coupling patterns to triazoloquinazoline analogs .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <3 ppm error.
- FT-IR : Validate sulfonyl (SO2) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
- X-ray crystallography (if crystalline): Resolve ambiguities in substituent orientation .
Advanced Research Questions
Q. How to design experiments for evaluating bioactivity against kinase targets?
- Methodological Answer :
- Experimental Design : Use a randomized block design with dose-response assays (e.g., 0.1–100 µM) in quadruplicate. Include positive controls (e.g., staurosporine for kinase inhibition).
- Assays :
- In vitro kinase inhibition : Measure IC50 via ADP-Glo™ kinase assays.
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Data Analysis : Apply nonlinear regression (GraphPad Prism) for dose-response curves and ANOVA for significance testing .
Q. How to resolve contradictions in NMR data during structural elucidation?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H-13C couplings. For example, HMBC can confirm connectivity between the triazole ring and quinazoline core.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G* basis set). Discrepancies >0.5 ppm suggest misassignment .
Q. What strategies enhance structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., 3,4-dimethylbenzenesulfonyl) or alkyl chains (e.g., isopropyl vs. tert-butyl). Assess impact on solubility and target binding .
- Molecular Docking : Use AutoDock Vina to predict binding poses in kinase active sites (PDB: 1ATP). Prioritize analogs with lower binding energies (ΔG < -8 kcal/mol) .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
